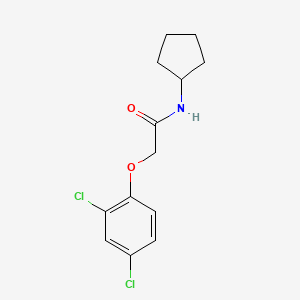
N-Ethyl-4-(2-methylpropyl)-N-phenylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-4-(2-methylpropyl)-N-phenylbenzene-1-sulfonamide is an organic compound belonging to the sulfonamide class. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a benzene ring substituted with an ethyl group, a 2-methylpropyl group, and a phenyl group, making it a complex molecule with potential for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-4-(2-methylpropyl)-N-phenylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The benzene ring is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amine group.
Sulfonation: The amine group is then sulfonated to form the sulfonamide.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and the use of catalysts to enhance the efficiency of each step.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-4-(2-methylpropyl)-N-phenylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonamide group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Applications De Recherche Scientifique
N-Ethyl-4-(2-methylpropyl)-N-phenylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antibacterial properties and potential use in drug development.
Industry: Utilized in the production of dyes and pigments due to its stable chemical structure.
Mécanisme D'action
The mechanism by which N-Ethyl-4-(2-methylpropyl)-N-phenylbenzene-1-sulfonamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by competing with the natural substrate for the active site.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenylbenzene-1-sulfonamide: Lacks the ethyl and 2-methylpropyl groups, making it less complex.
N-Ethyl-N-phenylbenzene-1-sulfonamide: Similar structure but without the 2-methylpropyl group.
N-Ethyl-4-methyl-N-phenylbenzene-1-sulfonamide: Contains a methyl group instead of a 2-methylpropyl group.
Uniqueness
N-Ethyl-4-(2-methylpropyl)-N-phenylbenzene-1-sulfonamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl and 2-methylpropyl groups provides steric hindrance and electronic effects that can alter the compound’s interactions with other molecules.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
IUPAC Name |
N-ethyl-4-(2-methylpropyl)-N-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2S/c1-4-19(17-8-6-5-7-9-17)22(20,21)18-12-10-16(11-13-18)14-15(2)3/h5-13,15H,4,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMARDACGUKUDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-2-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B5627883.png)
![3-[(3R,4S)-3-amino-4-cyclopropylpyrrolidine-1-carbonyl]benzoic acid](/img/structure/B5627890.png)

![N-[4-[[2-(dimethylamino)ethyl-ethylamino]methyl]phenyl]acetamide](/img/structure/B5627899.png)

![2-[4-(1-piperidin-1-ylethyl)phenyl]pyridin-4-amine](/img/structure/B5627915.png)
![4-[2-[(1R,5S)-3,6-diazabicyclo[3.2.2]nonan-6-yl]-2-oxoethyl]-1-methyl-3H-1,4-benzodiazepine-2,5-dione](/img/structure/B5627930.png)
![2-[(1-acetylpiperidin-4-yl)oxy]-5-methoxy-N-[(5-methyl-1H-imidazol-4-yl)methyl]benzamide](/img/structure/B5627935.png)
![2-cyclopropyl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyrimidine](/img/structure/B5627938.png)
![9-[(2S)-2-aminobutanoyl]-2-[(5-methyl-2-pyrazinyl)methyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5627940.png)
![(4aS,7aR)-N,N-dimethyl-6,6-dioxo-1-(4-thiophen-2-ylbutanoyl)-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carboxamide](/img/structure/B5627944.png)
![6-(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)-N,N-dimethyl-2-pyrazinecarboxamide](/img/structure/B5627951.png)

